molecular formula C17H21N5OS B2568223 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-27-6

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2568223
CAS No.: 868219-27-6
M. Wt: 343.45
InChI Key: DKDIUUKFKLUELM-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a phenyl group and a 4-ethylpiperazine moiety. This structural framework is characteristic of bioactive molecules targeting neurological and oncological pathways.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-2-20-8-10-21(11-9-20)14(13-6-4-3-5-7-13)15-16(23)22-17(24-15)18-12-19-22/h3-7,12,14,23H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDIUUKFKLUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions.

    Introduction of the Phenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the phenyl group is introduced using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethylpiperazinyl Moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative is reacted with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Moiety

The 4-ethylpiperazine group undergoes nucleophilic substitution reactions, particularly at the N-ethyl position. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the ethyl group, altering pharmacokinetic properties.

  • Acylation : Acetic anhydride or acyl chlorides target the secondary amine, forming amide derivatives .

Oxidation Reactions

The thiazole sulfur and triazole nitrogen atoms are susceptible to oxidation:

Reaction Conditions Product Reference
S-oxidationH₂O₂, acetic acid, 60°CThiazole sulfoxide or sulfone derivatives
N-oxidation (triazole ring)mCPBA, DCM, 0°C → RTTriazole N-oxide

Cyclization and Ring-Opening

The fused thiazolo-triazole system participates in regioselective cycloadditions and ring modifications:

  • Cu-catalyzed click chemistry with alkynes forms triazole-expanded hybrids .

  • Acidic hydrolysis (HCl, reflux) cleaves the thiazole ring, yielding open-chain thioamide intermediates.

Suzuki-Miyaura Coupling

The phenyl group facilitates palladium-catalyzed cross-coupling reactions:

Reagents Catalyst System Product Yield
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives65–78%
Heteroaryl bromidesPdCl₂(dppf), Cs₂CO₃, dioxaneThiazolo-triazole-heteroaryl conjugates55–70%

Biological Interactions

While not traditional "reactions," the compound engages in target-specific interactions:

  • Enoyl-ACP reductase inhibition : Binds to FabI via π–π stacking (triazole-phenyl with Tyr157/Phe96 residues) .

  • Metal coordination : The triazole nitrogen chelates transition metals (e.g., Cu²⁺, Zn²⁺), relevant for antimicrobial activity .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) show:

  • Half-life : >24 hours, indicating resistance to esterase-mediated degradation .

  • Degradation products : Identified via LC-MS as de-ethylated piperazine and hydroxylated phenyl derivatives.

Synthetic Routes and Key Intermediates

The compound is synthesized via a multi-step protocol:

  • Core formation : Cyclocondensation of thiosemicarbazides with α-haloketones to yield thiazolo-triazole .

  • Piperazine introduction : Nucleophilic substitution with 1-ethylpiperazine under basic conditions (K₂CO₃, DMF).

  • Phenylmethyl linkage : Mannich reaction using formaldehyde and benzene derivatives.

Key intermediates characterized by ¹H/¹³C NMR and HRMS :

Intermediate ¹H NMR (δ, ppm) HRMS (m/z)
Thiazolo-triazole-thiol14.05 (s, 1H, SH), 7.66–7.38 (m, 5H)234.0527
Piperazine-coupled precursor3.91 (s, 2H, CH₂), 1.23 (t, 3H, CH₃)320.0522

Comparative Reactivity with Analogues

Modifying the piperazine or phenyl group significantly alters reactivity:

Modification Effect on Reactivity
4-Methylpiperazine↑ Nucleophilicity due to reduced steric hindrance
4-Fluorophenyl↑ Oxidative stability (electron-withdrawing effect)
Thiazole → Oxazole↓ Metal-chelation capacity

Scientific Research Applications

Medicinal Chemistry Applications

1. Antagonism of Adenosine Receptors
Research has indicated that compounds with similar structural motifs can act as antagonists for adenosine receptors, particularly the A2A subtype. These receptors are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. For instance, studies have shown that piperazine-containing derivatives exhibit neuroprotective effects by blocking A2A receptors, which could lead to potential treatments for these conditions .

2. Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their anticancer properties. The ability of these compounds to modulate cellular pathways involved in tumor growth suggests their potential as chemotherapeutic agents. The structural diversity allows for the design of selective inhibitors targeting specific cancer cell lines .

3. Neuroprotective Effects
Research has demonstrated that compounds similar to 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can protect neuronal cells from toxic insults caused by neurotoxins such as MPP+ and methamphetamine. This neuroprotection is mediated through the antagonism of A2A receptors, highlighting the compound's potential in treating neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study investigated the effects of a related thiazolo[3,2-b][1,2,4]triazole derivative on SH-SY5Y human neuroblastoma cells. The compound was found to significantly reduce cell death induced by neurotoxic agents. The mechanism involved A2A receptor blockade, which was confirmed through various assays measuring cell viability and toxicity .

Case Study 2: Anticancer Activity

Another study focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives against different cancer cell lines. The results showed promising anticancer activity with specific compounds exhibiting high selectivity towards certain cancer types while sparing normal cells .

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is not fully elucidated. it is hypothesized to interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors in the central nervous system, potentially modulating their activity.

    DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, where structural variations occur at the C5 and C6 positions. Key analogues include:

Compound ID Substituents Key Structural Features Reference
Target Compound 4-Ethylpiperazinyl-phenylmethyl Piperazine enhances solubility and CNS targeting
3c (IJPR, 2014) 4-Fluorophenyl Electron-withdrawing F improves anticonvulsant activity
5b (IJPR, 2014) 4-Propoxyphenyl Alkoxy group enhances dual MES/PTZ activity
269a–e (Scheme 77–78) Arylidene (e.g., nitrobenzylidene) Arylidene groups boost anticancer potency
4a–c () Methoxybenzylidene and sulfonylphenyl Sulfonyl groups improve metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, nitro) enhance anticonvulsant and anticancer activities by modulating electron density .
  • Piperazine derivatives (e.g., 6c in ) exhibit improved solubility and CNS penetration compared to non-cyclic amines .
  • Arylidene substituents (e.g., nitrobenzylidene in 5a–c, ) increase planarity, facilitating DNA intercalation in anticancer applications .

Key Observations :

  • Piperazine-containing derivatives (e.g., 6c) require milder conditions (NaOAc/AcOH) compared to arylidene derivatives (refluxing AcOH) .
  • Sulfonylphenyl intermediates () achieve higher yields (76%) due to stabilized transition states .
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound ID Melting Point (°C) Solubility Profile Reference
Target Compound Not reported Likely moderate (piperazine)
5f () >280 Low (chlorophenyl)
2j () 230–232 Moderate (furan)
4a () 287–289 Low (sulfonylphenyl)
5b () 229 High (glycine substituent)

Key Observations :

  • Chlorophenyl and sulfonyl groups reduce solubility due to hydrophobic/steric effects .
  • Piperazine and glycine substituents improve aqueous solubility via hydrogen bonding .
Pharmacological Activity
Compound ID Biological Activity Mechanism/Notes Reference
3c (IJPR, 2014) Anticonvulsant (MES model) Selective sodium channel modulation
269a–e () Anticancer (broad spectrum) Topoisomerase inhibition
5b (IJPR, 2014) Dual MES/PTZ anticonvulsant GABAergic enhancement
4a–c () Antimicrobial (predicted) Sulfonyl groups disrupt membrane integrity

Key Observations :

  • 4-Ethylpiperazine in the target compound may enhance blood-brain barrier penetration for CNS applications .
  • Arylidene derivatives (e.g., 269a–e) show 2–3× higher anticancer activity than non-arylidene analogues .

Biological Activity

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique thiazolo[3,2-b][1,2,4]triazole structure. This compound has garnered attention in medicinal chemistry for its diverse biological activities and potential therapeutic applications. The presence of piperazine and phenyl groups enhances its solubility and biological interactions, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H22_{22}N4_{4}S1_{1}O1_{1}, with a molecular weight of approximately 342.45 g/mol. The compound features a thiazole ring fused to a triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17_{17}H22_{22}N4_{4}S1_{1}O1_{1}
Molecular Weight342.45 g/mol
StructureThiazolo[3,2-b][1,2,4]triazole

Biological Activities

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant biological activities. These include:

Antimicrobial Activity :
Studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives possess potent antibacterial properties against various pathogens. For instance, compounds similar to this compound have demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values in the low micromolar range .

Anticancer Properties :
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The introduction of substituents on the thiazole ring has been shown to enhance anticancer activity significantly.

Anti-inflammatory Effects :
Research indicates that thiazolo[3,2-b][1,2,4]triazoles may interact with specific enzymes or receptors involved in inflammatory pathways. This interaction can lead to reduced inflammation in various models .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antibacterial Activity : A study found that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Cytotoxicity Assessment : In vitro tests using MTT assays revealed promising cytotoxic effects against HaCat and Balb/c 3T3 cells for several derivatives of thiazolo compounds .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins such as MurD and DNA gyrase. These studies indicate favorable binding energies that suggest potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

A stepwise synthetic approach is recommended, involving:

  • Core scaffold assembly : Use hydrazine hydrate to cyclize intermediates, as demonstrated in analogous thiazolo-triazole syntheses .
  • Functionalization : Introduce the 4-ethylpiperazine and phenyl groups via nucleophilic substitution or alkylation in a phosphorus oxychloride medium, optimizing reaction time and temperature (e.g., 80–100°C for 6–8 hours) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures ≥95% purity .

Q. Which spectroscopic and analytical methods validate the structure and purity of this compound?

  • 1H NMR : Confirm substituent integration ratios (e.g., ethylpiperazine protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, triazole C=N stretch at ~1600 cm⁻¹) .
  • Elemental analysis : Ensure ≤0.4% deviation from theoretical C, H, N values .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Target selection : Prioritize enzymes like fungal 14-α-demethylase (PDB: 3LD6), given structural similarities to antifungal triazole derivatives .
  • Docking workflow : Use AutoDock Vina or Schrödinger Suite with OPLS4 force fields. Optimize ligand protonation states (e.g., hydroxyl group at pH 7.4) and validate poses via RMSD clustering .
  • Key interactions : Look for hydrogen bonds with catalytic residues (e.g., His310 in 3LD6) and hydrophobic contacts with the heme cofactor .

Q. How to resolve contradictions in pharmacological activity data across assays?

  • Comparative assays : Test the compound against standardized controls (e.g., fluconazole for antifungal activity) in parallel assays (MIC, time-kill curves) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethylpiperazine with morpholine) to isolate SAR trends .
  • Solubility adjustment : Use co-solvents (e.g., DMSO:PBS ≤1:9) to ensure consistent bioavailability in cell-based vs. enzyme assays .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

  • Salt formation : React the hydroxyl group with HCl or sodium bicarbonate to generate water-soluble salts .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance dissolution .
  • Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl position for enzymatic cleavage in vivo .

Methodological Challenges and Solutions

Q. How to design a robust SAR study for this compound?

  • Variable groups : Systematically modify the phenyl, ethylpiperazine, and hydroxyl moieties .
  • Biological endpoints : Prioritize enzyme inhibition (IC50) and cellular cytotoxicity (CC50) to quantify selectivity .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., ketoconazole for antifungal assays) .

Q. What experimental controls are critical in stability studies?

  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions (pH 2–12) .
  • Analytical cross-checks : Compare HPLC retention times and LC-MS profiles pre- and post-degradation .
  • Bioactivity retention : Confirm post-stability MIC values remain within ±10% of baseline .

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